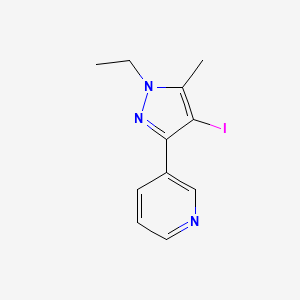

3-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine

説明

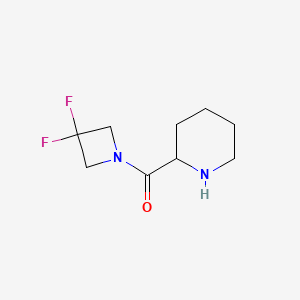

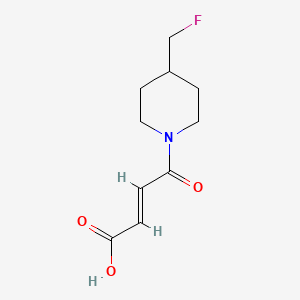

“3-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine” is a chemical compound that contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom .

Synthesis Analysis

The synthesis of similar compounds involves various synthetic routes. For instance, imidazole, a similar compound, was first synthesized by glyoxal and ammonia . Another similar compound, 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl)pyridine, was synthesized by reacting N-tert.butylpyrazole intermediates with ethylenediamine or propylenediamine .Molecular Structure Analysis

The molecular structure of “3-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine” is likely to be complex due to the presence of multiple rings and functional groups. The pyrazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .科学的研究の応用

Direct Metalation and Subsequent Conversion

Researchers have investigated the direct metalation of heteroaromatic esters and nitriles using a mixed lithium-cadmium base, leading to the synthesis of various iodo derivatives and ethyl iodopyridinecarboxylates. These compounds have been utilized in palladium-catalyzed cross-coupling reactions/cyclization to afford new dipyridopyrimidinones. Such reactions demonstrate the utility of pyridine nitriles and esters in synthesizing complex heterocyclic structures, which have shown promising bactericidal, fungicidal, and cytotoxic activities (Ghenia Bentabed-Ababsa et al., 2010).

Antimicrobial and Antimycobacterial Activity

Nicotinic acid hydrazide derivatives have been synthesized from pyridine 3-carboxillic acid and investigated for their antimicrobial and antimycobacterial activities. These studies highlight the potential of pyrazole-pyridine compounds as bases for developing antimicrobial agents, with specific derivatives demonstrating activity against various microbial strains (R.V.Sidhaye et al., 2011).

Heterocyclic Synthesis

The synthesis of pyrazolo[3,4-b]pyridine-4-carboxylates and their structural elucidation through spectroscopic techniques represents another application. These compounds are prepared via reactions involving amino pyrazoles and aromatic aldehydes, illustrating the versatility of pyrazole-pyridine derivatives in creating diverse heterocyclic compounds (T. Maqbool et al., 2013).

Electroluminescence in OLEDs

Novel heteroleptic iridium(III) complexes incorporating pyrazol-pyridine derivatives have been synthesized and applied in polymer light-emitting diodes (OLEDs). These complexes demonstrate high thermal stability and glass-transition temperatures, with their application resulting in devices exhibiting good electroluminescent performance. The synthesis of these complexes and their use in OLEDs underscore the potential of pyrazole-pyridine derivatives in advanced material science applications (Huaijun Tang et al., 2014).

作用機序

Target of Action

For example, some pyrazole derivatives have been found to have antitumor potential against different cell lines .

Mode of Action

Many pyrazole derivatives work by interacting with their targets and causing changes in cellular processes .

Biochemical Pathways

Pyrazole derivatives are known to affect a variety of biochemical pathways, depending on their specific targets .

Result of Action

The effects of a compound depend on its mode of action and the biochemical pathways it affects .

特性

IUPAC Name |

3-(1-ethyl-4-iodo-5-methylpyrazol-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12IN3/c1-3-15-8(2)10(12)11(14-15)9-5-4-6-13-7-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVOPYCLSOOLNAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C2=CN=CC=C2)I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![piperidin-2-yl(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone](/img/structure/B1490124.png)